1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
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Overview
Description
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a chemical compound with the molecular formula C13H8F4N2O It is known for its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4’-Trifluoromethylacetophenone
- 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone .
Uniqueness
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8F4N2O |
---|---|
Molecular Weight |
284.21 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C13H8F4N2O/c1-7(20)12-10(13(15,16)17)6-11(18-19-12)8-2-4-9(14)5-3-8/h2-6H,1H3 |
InChI Key |
FUPJIJRFTQTVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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